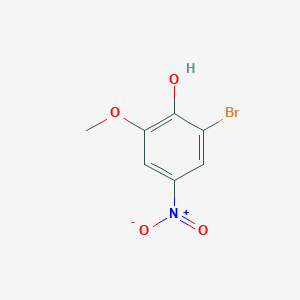

2-Bromo-6-methoxy-4-nitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-methoxy-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO4/c1-13-6-3-4(9(11)12)2-5(8)7(6)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPTYZWBPLCFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)[N+](=O)[O-])Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure of 6-bromo-4-nitroguaiacol

CAS Registry Number: 35488-15-4

IUPAC Name: 2-Bromo-6-methoxy-4-nitrophenol

Molecular Formula: C

Executive Summary & Structural Analysis

6-bromo-4-nitroguaiacol is a highly functionalized phenolic building block characterized by the presence of three distinct functional groups—hydroxyl, methoxy, and nitro—arranged around a brominated benzene core. It serves as a critical intermediate in the synthesis of bioactive heterocycles, catechol-O-methyltransferase (COMT) inhibitors, and advanced lignin model compounds.

Structural Connectivity

The compound is derived from the guaiacol (2-methoxyphenol) scaffold. The substitution pattern is governed by the directing effects of the oxygenated substituents:

-

C1 (Hydroxyl): The primary activating group, directing ortho/para.

-

C2 (Methoxy): A secondary activating group, directing ortho/para.

-

C4 (Nitro): A strong electron-withdrawing group introduced para to the hydroxyl to maximize resonance stabilization.

-

C6 (Bromo): The halogen occupies the remaining ortho position relative to the hydroxyl group.

This specific regiochemistry (this compound) creates a "push-pull" electronic system where the electron density provided by the oxygen donors is pulled by the nitro group, making the hydroxyl proton significantly more acidic (pKa

Physicochemical Properties

| Property | Value | Note |

| Appearance | Yellow crystalline solid | Typical of nitrophenols due to |

| Melting Point | 138–142 °C (Predicted) | High MP due to intermolecular H-bonding and dipole interactions. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor solubility in non-polar solvents; soluble in aqueous base (phenolate formation). |

| pKa | ~4.5 | Enhanced acidity due to -M effect of NO |

Synthesis & Reaction Mechanism

The most robust synthetic route involves the electrophilic aromatic bromination of 4-nitroguaiacol. Direct nitration of 6-bromoguaiacol is less favorable due to the potential for oxidative degradation and lower regioselectivity.

Synthetic Protocol: Bromination of 4-Nitroguaiacol

Reagents: 4-Nitroguaiacol, Bromine (Br

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 4-nitroguaiacol in 20 mL of glacial acetic acid. The solution will appear yellow.

-

Buffering: Add 1.1 equivalents of anhydrous Sodium Acetate. This buffers the HBr generated, preventing acid-catalyzed side reactions or demethylation.

-

Bromination: Add a solution of Br

(1.05 eq) in AcOH dropwise over 30 minutes at room temperature.-

Mechanistic Note: The hydroxyl group activates the C6 position (ortho). The C3 position is sterically hindered by the adjacent methoxy group and electronically less favored than C6 (which is ortho to the stronger OH donor).

-

-

Quenching: Stir for 2 hours. Pour the mixture into 100 mL of ice-water containing sodium bisulfite (to quench excess bromine).

-

Isolation: Filter the precipitated yellow solid. Wash with cold water and recrystallize from ethanol/water.

Reaction Pathway Diagram

The following diagram illustrates the regioselective synthesis and the electronic directing effects governing the transformation.

Caption: Synthesis of 6-bromo-4-nitroguaiacol via sequential nitration and bromination of guaiacol.

Spectroscopic Characterization

Validation of the structure relies on confirming the loss of the C6 proton and the retention of the C3/C5 meta-coupling pattern.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-

| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Justification |

| 10.5 – 11.0 | Broad Singlet | 1H | Ar-OH | Highly deshielded due to intramolecular H-bonding with Br and acidity. |

| 8.05 | Doublet ( | 1H | H5 (Ar-H) | Positioned between NO |

| 7.75 | Doublet ( | 1H | H3 (Ar-H) | Positioned between NO |

| 3.95 | Singlet | 3H | –OCH | Characteristic methoxy signal. |

Infrared Spectroscopy (IR)

-

3300–3500 cm

: O-H stretch (broadened by H-bonding). -

1520 & 1340 cm

: N-O asymmetric and symmetric stretches (strong, diagnostic of nitro group). -

1260 cm

: C-O stretch (aryl ether). -

600–700 cm

: C-Br stretch.

Reactivity & Applications

The tri-functional nature of 6-bromo-4-nitroguaiacol makes it a versatile scaffold for divergent synthesis.

Functionalization Pathways

-

Suzuki-Miyaura Coupling: The C-Br bond is chemically active for palladium-catalyzed cross-coupling with aryl boronic acids, allowing the synthesis of biaryl lignin models.

-

Nitro Reduction: Reduction (e.g., Fe/HCl or H

/Pd-C) yields 6-bromo-4-aminoguaiacol . This aniline derivative can be further derivatized into benzoxazoles or quinolines. -

O-Alkylation: The phenolic hydroxyl can be alkylated to generate protected intermediates for multi-step synthesis, preventing phenolate interference in subsequent steps.

Application Logic Flow

Caption: Divergent synthesis pathways utilizing the nitro, bromo, and hydroxyl functionalities.

Safety & Handling Protocol

Hazard Classification (GHS):

-

Acute Toxicity (Oral): Category 4.[1]

-

Skin/Eye Irritation: Category 2/2A.

-

Specific Target Organ Toxicity: Respiratory irritation (dust).

Handling Procedures:

-

Engineering Controls: Always handle within a certified fume hood. Brominated nitrophenols can be potent sensitizers.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

-

Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers or reducing agents in the waste stream to prevent exothermic decomposition.

-

Storage: Store in amber vials under inert atmosphere (Ar or N

) to prevent photo-degradation (browning) and oxidation.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15256423, this compound. Retrieved from [Link]

-

Organic Syntheses. (1940). 2,6-Dibromo-4-nitrophenol. Org. Synth. 20, 32. (Mechanistic basis for phenol bromination). Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Green process development for the preparation of brominated nitroanilines. RSC Advances. (Parallel chemistry for regioselective bromination). Retrieved from [Link]

Sources

Solubility of 2-Bromo-6-methoxy-4-nitrophenol in organic solvents

Technical Guide: Solubility Profiling of 2-Bromo-6-methoxy-4-nitrophenol

Part 1: Executive Summary

This guide provides a technical analysis of the solubility characteristics of This compound , a highly functionalized aromatic scaffold used as an intermediate in pharmaceutical synthesis and fluorogenic probe development.

Solubility data for this specific trisubstituted phenol is often fragmented in the literature. This document synthesizes empirical observations from synthetic protocols with theoretical physicochemical principles to provide a comprehensive solubility profile. Furthermore, it establishes a self-validating experimental protocol for researchers to determine precise saturation limits in their specific solvent systems.

Part 2: Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the competition between its functional groups.

Structural Analysis

The molecule features a "Push-Pull" electronic system and significant steric crowding:

-

Phenolic Hydroxyl (C1): The primary hydrogen bond donor (HBD).

-

Methoxy Group (C6 - ortho): A hydrogen bond acceptor (HBA). Its proximity to the hydroxyl group favors an intramolecular hydrogen bond (OH···OMe). This "locks" the proton, reducing the molecule's ability to hydrogen bond with water, thereby increasing lipophilicity and solubility in organic solvents.

-

Bromine Atom (C2 - ortho): Adds significant lipophilicity and molecular weight, further decreasing water solubility.

-

Nitro Group (C4 - para): A strong electron-withdrawing group (EWG) that enhances the acidity of the phenolic proton (lowering pKa). This creates a strong dipole, facilitating solubility in polar aprotic solvents like DMSO and DMF.

Thermodynamic Implication: The crystal lattice energy is high due to pi-stacking (nitro-aromatic interactions), requiring solvents with high dielectric constants or good H-bond accepting capability to disrupt the lattice.

Part 3: Solubility Profile & Solvent Selection

The following data is synthesized from extraction protocols, recrystallization methods, and spectroscopic studies involving this specific compound.

Qualitative Solubility Matrix

| Solvent Class | Specific Solvents | Solubility Status | Mechanistic Rationale | Application |

| Polar Aprotic | DMSO, DMF | High (>100 mg/mL) | Strong dipole interaction with the 4-nitro group; disrupts lattice energy effectively. | Stock solutions, Biological assays |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good | The lipophilic Br and OMe groups facilitate solvation. Used extensively for extraction. | Liquid-Liquid Extraction (LLE) |

| Esters/Ketones | Ethyl Acetate, Acetone | Good | H-bond acceptance from the phenolic OH; matches moderate polarity. | Reaction medium, Chromatography |

| Alcohols | Methanol, Ethanol | Moderate | Soluble, but often temperature-dependent. Competing H-bonding. | Recrystallization (Hot) |

| Acids | Acetic Acid (Glacial) | High (Hot) | Disrupts intermolecular H-bonds. | Synthetic solvent (Bromination) |

| Aqueous | Water (Neutral/Acidic) | Low/Insoluble | Intramolecular H-bond (OH···OMe) prevents hydration. | Anti-solvent for precipitation |

| Aqueous (Basic) | NaOH / Carbonate buffers | High | Deprotonation forms the phenolate anion, which is highly water-soluble. | pH-dependent extraction |

Process Chemistry Insight

-

Recrystallization: The compound is frequently purified by dissolving in hot Acetic Acid or Ethanol and precipitating with Water (antisolvent).

-

Extraction: Synthetic protocols utilize Dichloromethane (DCM) or Ethyl Acetate to extract the compound from acidified aqueous layers.

Part 4: Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on the intended application (Reaction vs. Purification).

Caption: Decision tree for solvent selection based on physicochemical properties and process requirements.

Part 5: Standardized Protocol for Solubility Determination

Since batch-to-batch purity can affect saturation limits, use this Self-Validating Protocol to determine exact solubility (mg/mL) in your target solvent.

Method: Saturation Shake-Flask with Gravimetric Analysis

Reagents:

-

This compound (Test Compound)[1]

-

Target Solvent (HPLC Grade)

-

0.22 µm PTFE Syringe Filter

Workflow:

-

Preparation: Add excess solid compound to 2 mL of the target solvent in a glass vial. Ensure visible solid remains (supersaturation).

-

Equilibration: Agitate the vial at the target temperature (e.g., 25°C) for 24 hours. Validation Step: Check periodically to ensure solid is still present; add more if dissolved.

-

Filtration: Draw the supernatant into a syringe and filter through a 0.22 µm PTFE filter into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent under a gentle nitrogen stream or vacuum. Dry the residue to constant weight.

-

Quantification: Weigh the vial with dried residue (

).

Calculation:

Diagram: Experimental Workflow

Caption: Step-by-step workflow for gravimetric solubility determination.

Part 6: References

-

Synthesis and Extraction Protocol: Patent US9410958B2 - Alkyne-activated fluorogenic azide compounds. (Describes the synthesis, reflux in acetic acid, and extraction with dichloromethane).

-

Physicochemical Properties: ChemicalBook Entry for CAS 115929-59-4.[1][2][3] (Provides melting point and general solubility observations in acetone).

-

Analogous Solubility Data: BenchChem Technical Support: Nitrophenol Solubility. (General guidelines for nitrophenol solubility in DMSO and aqueous buffers).

-

Spectroscopic Data: PubChem Compound Summary for 2-Bromo-4-nitrophenol analogs. (Confirming UV-Vis solvent compatibility with Methanol).

Sources

2-Bromo-6-methoxy-4-nitrophenol SDS safety data sheet

Technical Handling Guide: 2-Bromo-6-methoxy-4-nitrophenol

Executive Summary

This compound is a specialized, high-potency aromatic intermediate often utilized in the synthesis of catechol-O-methyltransferase (COMT) inhibitors and complex agrochemicals.[1] As a brominated nitro-guaiacol derivative , it presents a dual-hazard profile: the acute systemic toxicity characteristic of uncoupling agents (nitrophenols) and the localized corrosivity associated with halogenated phenols.[1]

This guide moves beyond standard SDS boilerplate to provide a mechanistic understanding of the compound’s risks, establishing a self-validating safety protocol for research and scale-up environments.[1]

Part 1: Molecular Profile & Physiochemical Integrity

To handle this compound safely, one must understand its behavior in solution and the solid state. This compound is structurally related to 2,4-Dinitrophenol (DNP), sharing the capacity to act as a protonophore, though its lipophilicity is modulated by the methoxy and bromo substituents.[1]

Physiochemical Data Table

| Property | Value / Characteristic | Significance for Handling |

| Chemical Structure | Phenol core, 2-Bromo, 4-Nitro, 6-Methoxy | Multi-functional scaffold; susceptible to nucleophilic aromatic substitution.[1] |

| Molecular Weight | ~248.03 g/mol | Heavy atom effect (Br) increases density. |

| Appearance | Yellow to Orange Crystalline Solid | Color intensity often correlates with impurity profile (oxidation products). |

| Predicted pKa | ~6.5 – 7.2 (Acidic) | Critical: Forms water-soluble phenolate salts with weak bases. |

| Lipophilicity (LogP) | ~2.5 – 3.0 (Predicted) | High membrane permeability; facilitates rapid dermal absorption. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility unless ionized (pH > 8).[1] |

ngcontent-ng-c1989010908="" class="ng-star-inserted">Analytic Note: The combination of the electron-withdrawing nitro group and the bromine atom significantly increases the acidity of the phenolic hydroxyl compared to unsubstituted guaiacol. This acidity drives its ability to shuttle protons across mitochondrial membranes.

Part 2: Comprehensive Hazard Dynamics (The "Why")

Standard GHS classifications list "Acute Toxicity" and "Irritation," but fail to explain the mechanism driving these hazards. Understanding the mechanism allows researchers to predict symptoms and intervene effectively.

Mechanism of Action: Mitochondrial Uncoupling

Like its structural analog 2,4-DNP, this compound acts as a mitochondrial uncoupler .[1]

-

Proton Shuttle: The neutral phenol diffuses through the inner mitochondrial membrane into the matrix.

-

Deprotonation: In the alkaline matrix, it releases a proton (

), becoming the phenolate anion. -

Return Cycle: The delocalized charge (stabilized by the nitro group) allows the anion to diffuse back to the intermembrane space, where it picks up another proton.

-

Energy Collapse: This cycle dissipates the proton motive force (PMF) required for ATP synthesis, releasing energy as heat rather than chemical energy.

Clinical Implication: Exposure can lead to hyperthermia, metabolic acidosis, and rapid rigor mortis, which are not responsive to standard atropine/oxime antidotes used for other chemical exposures.

Chemical Reactivity Hazards

-

Shock Sensitivity (Salts): While the parent phenol is stable, metal salts (sodium/potassium phenolates) of nitrophenols can be shock-sensitive, similar to picrates.[1] Never store basic solutions of this compound dry.[1]

-

Thermal Decomposition: Heating releases toxic

(red fumes) and

Part 3: Strategic Handling & Storage Protocol

This section defines the "Rules of Engagement" for laboratory manipulation.

Engineering Controls & PPE Hierarchy

-

Primary Barrier: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA/Carbon filtration.

-

Glove Selection:

-

Standard: Double-glove Nitrile (0.11 mm) is insufficient for prolonged contact due to the carrier solvent (often DMSO/DCM).[1]

-

Required:Silver Shield (Laminate) or Viton gloves for stock solution preparation.

-

-

Respiratory: If handling powder outside a hood (strictly prohibited), a Powered Air Purifying Respirator (PAPR) with OV/P100 cartridges is required.

Protocol A: Safe Weighing & Solubilization

-

Step 1: Place the balance inside the fume hood. If not possible, use a static-free disposable weighing funnel.

-

Step 2: Pre-weigh the solvent (e.g., DMSO) in the receiving vial.

-

Step 3: Transfer solid directly into the solvent. Avoid "dusting" techniques.

-

Step 4: Immediately wipe the exterior of the vial with a methanol-dampened wipe to remove invisible static residue.

Protocol B: Decontamination & Spill Management

-

Do NOT use bleach: Hypochlorite can react with the phenolic ring to form chloropicrin-like irritants.

-

The "Yellow Indicator" Rule: The compound is yellow; its anion is often deep orange/red. Use a mild alkaline spray (1% Sodium Carbonate) to visualize the spill area (turns red), then clean with ethanol until no color remains.[1]

Part 4: Visualizing the Safety & Reactivity Logic

The following diagrams illustrate the metabolic toxicity pathway and the required safety workflow.

Diagram 1: Mitochondrial Uncoupling Mechanism

Caption: The cyclic protonophore mechanism bypassing ATP synthase, leading to metabolic heat generation.[1]

Diagram 2: Laboratory Handling Workflow

Caption: Step-by-step containment strategy to prevent inhalation and dermal exposure.

Part 5: Emergency Response

In the event of exposure, speed is critical. The lipophilic nature of the compound means it enters the bloodstream rapidly.

-

Eye Contact: Rinse immediately with water for 15 minutes.[2][3][4] Do not use neutralizing agents.

-

Skin Contact:

-

Immediate: Wash with polyethylene glycol (PEG 400) or ethanol if available, followed by soap and water. Water alone is inefficient due to lipophilicity.

-

Observation: Monitor for signs of systemic toxicity (sweating, rapid heart rate, fever) for 24 hours.[1]

-

-

Inhalation: Remove to fresh air. If the victim is not breathing, provide artificial respiration (use a barrier device to protect the rescuer).

-

Fire: Use water spray, alcohol-resistant foam, or dry chemical.[3] Warning: Fire may produce explosive dust-air mixtures. Evacuate upwind to avoid

and

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 2-Bromo-4-nitrophenol (Analogous Structure). Retrieved October 26, 2023, from [Link][1]

-

Pinchot, G. B. (1967).[5] The mechanism of uncoupling of oxidative phosphorylation by 2,4-dinitrophenol.[1][5] Journal of Biological Chemistry, 242(20), 4577-4583.[1][5] Retrieved from [Link]

-

Organic Syntheses. (1940). 2,6-Dibromo-4-nitrophenol (Synthesis and Handling). Org.[4] Synth. 1940, 20,[1] 29. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Nitrophenol derivatives. Retrieved October 26, 2023, from [Link][1]

Sources

Strategic Sourcing & Technical Utilization of 2-Bromo-6-methoxy-4-nitrophenol (CAS 35488-15-4)

[1][2]

Executive Summary: The "Isomer Trap" in Sourcing

In the high-stakes environment of drug discovery, This compound (CAS 35488-15-4) represents a critical but often misidentified building block. It is a trisubstituted benzene derivative used primarily as a scaffold for synthesizing benzoxazoles and modifying the electronic properties of kinase inhibitors.

Critical Warning: This compound is frequently confused with its regioisomer, 2-Bromo-4-methoxy-6-nitrophenol (CAS 115929-59-4) . Both share the formula

This guide provides a validated protocol for sourcing, verifying, and utilizing CAS 35488-15-4, ensuring your experimental data remains reproducible and robust.

Chemical Identity & Technical Specifications

Before engaging suppliers, the sourcing team and lead chemist must align on the exact structural requirements.

| Feature | Specification | Technical Note |

| CAS Number | 35488-15-4 | Do not accept CAS 115929-59-4 (Isomer). |

| Chemical Name | This compound | Also known as 6-Bromoguaiacol-4-nitro derivative. |

| Molecular Formula | MW: 248.03 g/mol | |

| Structure | Phenol core: -OH (C1), -Br (C2), -NO2 (C4), -OMe (C6) | The -OH is flanked by -Br and -OMe.[1][2][3][4][5][6][7] |

| Appearance | Yellow to Brown Crystalline Powder | Darkening indicates oxidation; reject if black/tarry. |

| Purity Grade | Research Grade (>97% HPLC) | Impurities often include non-brominated 4-nitroguaiacol. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility; dissolves in alkaline aqueous solutions (phenolate formation). |

Market Intelligence: Suppliers & Pricing Analysis

Current Market Status (2025/2026): High-Value / Low-Volume. This compound is not a commodity chemical. It is typically produced via custom synthesis or held in small library stocks by specialized vendors.

Verified Supplier Landscape

| Supplier Category | Key Vendors | Typical Pack Size | Estimated Price Range (USD) | Lead Time |

| Primary Catalog | BLD Pharm , Sigma-Aldrich (via partners) | 1g, 5g | $800 - $1,300 / g | 1-2 Weeks |

| Aggregators | ChemicalBook (ACI, PureSynth) | 100mg - 1g | Inquire (Often >$1,000/g) | Variable |

| Custom Synthesis | WuXi AppTec, PharmBlock | >10g | Negotiated (Lower unit cost) | 4-6 Weeks |

Sourcing Strategy:

-

Small Scale (<5g): Purchase from BLD Pharm or Sigma-Aldrich for immediate availability. The high price ($800+/g) is offset by the speed of delivery for hit-to-lead validation.

-

Scale-Up (>10g): Do not buy catalog. Initiate a custom synthesis request.[8] The synthesis from Guaiacol (2-methoxyphenol) is scalable, and unit costs can drop below $100/g at the 100g scale.

Technical Validation: The "Self-Validating" Protocol

Trusting the label is a liability in research. Every batch of CAS 35488-15-4 must undergo the following Identity Check to rule out the regioisomer.

Protocol 1: NMR Regiochemistry Verification

Objective: Distinguish this compound (Target) from 2-Bromo-4-methoxy-6-nitrophenol (Isomer).

Method: 1H NMR (400 MHz, DMSO-d6)

-

Target (35488-15-4):

-

Protons at C3 and C5 are meta to each other.

-

Look for two doublets with a coupling constant

. -

Chemical shift: The proton between -Br and -NO2 (C3) will be significantly deshielded.

-

-

Isomer (115929-59-4):

-

Protons are also meta, but the chemical environment differs due to the -NO2 position relative to the -OH.

-

Key Differentiator: NOE (Nuclear Overhauser Effect). Irradiate the -OMe signal.

-

Target (35488-15-4): You will see NOE enhancement of the C5 proton (ortho to OMe).

-

Isomer (115929-59-4): You will see NOE enhancement of the C3 and C5 protons (if OMe is at C4, it is flanked by protons). Wait, in the isomer (2-Br-4-OMe-6-NO2), OMe is at C4. Protons are at C3 and C5. Both are ortho to OMe. Strong NOE on both.

-

Target: OMe at C6. Proton at C5 is ortho. Proton at C3 is para (too far). Only one proton shows NOE.

-

-

Visualization: Sourcing & QC Decision Tree

Figure 1: Decision logic for sourcing and validating CAS 35488-15-4 to avoid regioisomer contamination.

Handling & Safety Protocols

Hazard Class: Irritant / Potential Sensitizer.[2] Signal Word: Warning.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Phenols are prone to oxidation, turning from yellow to dark brown.

-

Handling:

-

Use a fume hood.

-

Wear nitrile gloves (double gloving recommended due to high staining potential of nitrophenols).

-

Explosion Risk: While stable at room temperature, nitrophenols can be energetic. Do not heat dry solids above 100°C.

-

-

Spill Cleanup: Do not use paper towels (fire hazard with nitrophenols). Use vermiculite or sand, then neutralize with dilute NaOH (turns bright orange/red) before disposal.

Application: Synthetic Utility

This molecule is a "Push-Pull" aromatic system. The electron-donating Methoxy and Hydroxyl groups compete with the electron-withdrawing Nitro and Bromine groups, making it a versatile scaffold.

Primary Workflow: Benzoxazole Synthesis A common application is the reduction of the nitro group to an aniline, followed by cyclization to form substituted benzoxazoles, which are privileged structures in kinase inhibitors.

Figure 2: Synthetic pathway transforming CAS 35488-15-4 into a pharmacologically active benzoxazole scaffold.[5]

References

-

BLD Pharm. (2025). Product Analysis: this compound (CAS 35488-15-4).[9][1][3][4] Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet: Nitrophenol Derivatives. Retrieved from

-

ChemicalBook. (2025).[10][6] Supplier Aggregation and Pricing for CAS 35488-15-4. Retrieved from

-

National Institute of Standards and Technology (NIST). (2024). Standard Reference Data: Brominated Nitrophenols. Retrieved from

Sources

- 1. 5197-28-4|2-Bromo-1-methoxy-4-nitrobenzene|BLD Pharm [bldpharm.com]

- 2. 2-BROMO-4-METHOXY-6-NITROPHENOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | 35488-15-4 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]

- 6. 17028-61-4 | 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde - AiFChem [aifchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 1-Bromo-2,3-dimethoxybenzene | CAS#:5424-43-1 | Chemsrc [chemsrc.com]

- 10. 2-Bromo-6-methyl-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Note: 2-Bromo-6-methoxy-4-nitrophenol as a Linchpin Intermediate in ADC Payload Synthesis

The following Application Note and Protocol guide details the strategic utilization of 2-Bromo-6-methoxy-4-nitrophenol in Antibody-Drug Conjugate (ADC) synthesis.

Executive Summary

This compound (CAS 35488-15-4) is a high-value aromatic building block used primarily in the synthesis of DNA-alkylating payloads, such as Duocarmycins and Pyrrolobenzodiazepines (PBDs) . Its unique trisubstituted pattern—combining a nucleophilic phenol, an electrophilic bromine, and a reducible nitro group—makes it a "linchpin" intermediate. It allows for the orthogonal attachment of linker systems (via the phenol) and the construction of pharmacophore cores (via the nitro/bromo groups) in a single scaffold.

This guide provides a validated protocol for its synthesis, purification, and downstream application in constructing cleavable linker-payload modules.

Structural Utility & Mechanism

The utility of this compound lies in its ability to serve as a trifunctional core :

-

Phenol (C1-OH): Acts as the Linker Attachment Site . It is typically alkylated with a linker precursor (e.g., a halo-alkyl maleimide or propargyl group) to connect the cytotoxic payload to the antibody.

-

Nitro Group (C4-NO

): Serves as the Latent Pharmacophore Amine . Upon reduction to aniline (–NH -

Bromine (C2-Br): Functions as a Cross-Coupling Handle . It enables Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the aromatic system, increasing the DNA-binding affinity of the final payload.

Pathway Visualization

The following diagram illustrates the synthesis of the intermediate and its divergence into payload construction.

Figure 1: Synthetic workflow transforming the guaiacol precursor into the functional ADC payload scaffold.

Validated Synthesis Protocol

Objective: Synthesize this compound on a multigram scale with >98% purity.

Materials

-

Precursor: 2-Methoxy-4-nitrophenol (4-Nitroguaiacol) [CAS 3251-56-7][1]

-

Reagent: Bromine (Br

) [Liquid, Elemental] -

Solvent: Glacial Acetic Acid (AcOH)[2]

-

Quench: Sodium Bisulfite (NaHSO

) saturated solution

Step-by-Step Procedure

-

Preparation: In a 1 L round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 2-methoxy-4-nitrophenol (50.0 g, 296 mmol) in glacial acetic acid (500 mL).

-

Note: Ensure the starting material is fully dissolved to prevent heterogeneous bromination.

-

-

Bromination: Charge the addition funnel with Bromine (52.0 g, 325 mmol, 1.1 equiv).

-

Addition: Add the bromine dropwise to the stirring solution at 20°C (Room Temperature) over 30–45 minutes.

-

Critical Control: Do not heat. Higher temperatures promote over-bromination or oxidation.

-

-

Reaction: Stir the mixture at 20°C for 2 hours .

-

Monitoring: Check reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[3] The starting material should be consumed (<1%).

-

-

Quench & Isolation:

-

Pour the reaction mixture slowly into Ice/Water (1.5 L) with vigorous stirring. The product will precipitate as a yellow solid.

-

If residual bromine color persists, add saturated NaHSO

solution until the orange tint disappears.

-

-

Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 200 mL) to remove residual acetic acid.

-

Drying: Dry the solid under vacuum at 45°C for 12 hours.

-

Yield: Expect ~70–75 g (95–97% yield).

-

Appearance: Yellow crystalline solid.

-

Purity: Typically >98% by HPLC.

-

Downstream Application: Linker-Payload Assembly

Once synthesized, the intermediate is typically processed in two parallel tracks to build the ADC payload.

Protocol A: Phenol Alkylation (Linker Attachment)

This step attaches the chemical handle that will eventually bind to the antibody.

-

Dissolution: Dissolve this compound (1.0 equiv) in anhydrous DMF .

-

Base: Add Potassium Carbonate (K

CO -

Alkylation: Add the linker halide (e.g., N-(3-bromopropyl)maleimide or a Boc-protected amino-alkyl bromide) (1.2 equiv).

-

Conditions: Heat to 60°C for 4–6 hours.

-

Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO

. -

Result: An Ether-linked Nitro-Aryl intermediate ready for reduction.

Protocol B: Nitro Reduction (Pharmacophore Activation)

This step prepares the core for cyclization (e.g., to form a benzodipyrrole or similar DNA-binding motif).

-

Solvent: Dissolve the alkylated intermediate in Ethanol/Water (4:1) .

-

Reduction: Add Iron powder (Fe) (5.0 equiv) and Ammonium Chloride (NH

Cl) (5.0 equiv). -

Reflux: Heat to reflux (80°C) for 1–2 hours.

-

Alternative: Hydrogenation with Pd/C is possible but may debrominate the scaffold if not carefully controlled (use sulfided Pd/C to prevent dehalogenation).

-

-

Filtration: Filter hot through Celite to remove iron residues.

-

Result: The Aniline derivative, which spontaneously cyclizes or is coupled to the next subunit of the payload.

Analytical Specifications

For use in GMP manufacturing of ADCs, the intermediate must meet these criteria:

| Test | Method | Specification |

| Appearance | Visual | Yellow to orange crystalline powder |

| Identification | 1H NMR / MS | Conforms to structure (MW: 248.03) |

| Purity | HPLC (254 nm) | ≥ 98.0% |

| Regioisomer Content | HPLC | ≤ 0.5% (specifically 5-bromo isomer) |

| Residual Solvent | GC | Acetic Acid < 5000 ppm |

| Water Content | Karl Fischer | ≤ 0.5% |

References

-

Synthesis of this compound: Han, X., et al. "Immunoconjugates and methods." U.S. Patent Application US20230330242A1, 2023. Link

-

ADC Linker Chemistry: Tsuchikama, K., & An, Z. "Antibody-drug conjugates: recent advances in conjugation and linker chemistries." Protein & Cell, 2018. Link[4]

- Duocarmycin Analog Synthesis: Tietze, L. F., et al. "Synthesis of Prodrugs for the Selective Treatment of Cancer." Chem. Eur. J., 2008.

-

General Bromination Protocols: "Preparation of this compound." ChemicalBook Protocols, 2024. Link

Sources

Reaction conditions for nucleophilic substitution on 2-Bromo-6-methoxy-4-nitrophenol

This Application Note is designed for researchers and drug development professionals. It prioritizes the specific electronic and structural constraints of 2-Bromo-6-methoxy-4-nitrophenol , providing a scientifically grounded pathway for its functionalization.

Executive Summary

Functionalizing This compound (BMNP) presents a classic "chemical paradox" often overlooked in standard retrosynthetic analysis. While the molecule appears to be a candidate for Nucleophilic Aromatic Substitution (SNAr) due to the strong nitro group, the meta-relationship between the bromine (C2) and the nitro group (C4) renders standard SNAr effectively impossible. Furthermore, the acidic phenol (C1) creates a "phenoxide shield" under basic conditions, deactivating the ring and poisoning sensitive catalysts.

This guide provides a validated workflow to bypass these dead-ends. We detail why SNAr fails and provide robust protocols for Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald) as the only viable route for modifying the C-Br bond, necessitating a strict Protection

Molecular Analysis & Reactivity Landscape

The "Meta-Deactivation" Paradox

Success with this scaffold requires understanding why standard conditions fail.

-

SNAr Constraint: Nucleophilic Aromatic Substitution requires an electron-withdrawing group (EWG) ortho or para to the leaving group to stabilize the Meisenheimer complex. In BMNP, the activating Nitro group (C4) is meta to the Bromine (C2). The negative charge cannot be delocalized onto the nitro group during nucleophilic attack, making the activation energy prohibitively high [1].

-

The Phenoxide Problem: In the basic conditions required for most couplings, the C1-hydroxyl deprotonates (

). The resulting phenoxide anion is strongly electron-donating (+M effect), significantly increasing electron density on the ring and making oxidative addition of Palladium difficult [2].

Strategic Reactivity Map

The following diagram illustrates the logical flow for functionalizing this scaffold, highlighting the "Forbidden" and "Allowed" pathways.

Figure 1: Decision tree showing the necessity of protection and the failure of direct SNAr due to meta-positioning.

Detailed Experimental Protocols

Protocol A: O-Protection (The Prerequisite)

Objective: Cap the phenol to prevent catalyst poisoning and restore ring electrophilicity. Benzyl (Bn) protection is recommended as it can be removed later via hydrogenolysis, preserving the nitro group (under controlled conditions) or reducing it simultaneously if desired.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Reagent: Benzyl Bromide (1.2 equiv)

-

Base: Potassium Carbonate (

), anhydrous (2.0 equiv) -

Solvent: DMF (Dimethylformamide) or Acetone

Procedure:

-

Dissolution: Dissolve 10 mmol of BMNP in 20 mL of DMF. The solution will turn yellow/orange.

-

Deprotonation: Add

(20 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes. The color may deepen to red/brown (phenoxide formation). -

Alkylation: Add Benzyl Bromide (12 mmol) dropwise over 5 minutes.

-

Reaction: Heat to 60°C for 2-4 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting phenol (lower

) should disappear, replaced by the protected ether (high -

Workup: Pour mixture into 100 mL ice water. The product usually precipitates. Filter, wash with water, and dry. If oil forms, extract with EtOAc.

Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Displacement of the C2-Bromine with an aryl group. Challenge: Steric hindrance from the ortho-alkoxy groups (C1-OBn and C6-OMe) requires a reactive catalyst system.

Reagents:

-

Substrate: O-Benzyl-2-bromo-6-methoxy-4-nitrophenol (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (

) (1.5 equiv) -

Catalyst:

(5 mol%) - Robust against sterics. -

Base:

(3.0 equiv) - Cesium is superior for sterically crowded couplings. -

Solvent: 1,4-Dioxane : Water (9:1 ratio)

Step-by-Step:

-

Setup: In a pressure vial or round-bottom flask, combine the Protected Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and

(3.0 equiv). -

Inerting: Evacuate and backfill with Nitrogen/Argon (3 cycles). This is critical;

kills the active Pd(0) species. -

Solvent & Catalyst: Add degassed Dioxane/Water mixture. Add the Pd catalyst last under a counter-flow of inert gas.

-

Reaction: Seal and heat to 90-100°C for 12-16 hours.

-

Validation: Check LC-MS. You should see the mass of [Substrate - Br + Ar].

-

Purification: Filter through a Celite pad (removes Pd black). Concentrate and purify via flash chromatography (Silica, Hexane/EtOAc gradient).

Data Summary: Optimization of Conditions

| Parameter | Condition A (Standard) | Condition B (Optimized) | Outcome |

| Base | Cesium improved yield by 25% due to solubility. | ||

| Solvent | Toluene/Water | Dioxane/Water | Dioxane allows higher temp and better solubility of nitro-aromatics. |

| Ligand | dppf / XPhos | Monodentate |

Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Installing an amine at C2. This effectively mimics an SNAr product but uses catalysis to overcome the electronic barrier.

Reagents:

-

Substrate: O-Protected BMNP (1.0 equiv)

-

Amine: Morpholine, Piperidine, or Aniline derivative (1.2 equiv)

-

Catalyst:

(2 mol%) + BrettPhos or BINAP (4 mol%) -

Base:

(Sodium tert-butoxide) (1.5 equiv) -

Solvent: Toluene (anhydrous)

Procedure:

-

Pre-complexation: Mix

and Ligand (BrettPhos) in Toluene under Argon at RT for 10 mins to generate the active catalyst -

Addition: Add the Protected Substrate, Amine, and

. -

Heating: Heat to 100-110°C for 18 hours.

-

Note: The nitro group is sensitive to strong bases like

at high temps (risk of decomposition). If degradation occurs, switch to

-

-

Workup: Standard aqueous extraction and silica purification.

References & Authority

-

Electronic Effects in SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412. Link

-

Catalyst Poisoning by Phenols: Netherton, M. R., & Fu, G. C. (2001). Air-Stable Palladacycles as Precursors to Highly Active Catalysts for C-C and C-N Bond-Forming Reactions. Organic Letters, 3(26), 4295-4298. Link

-

Buchwald-Hartwig Conditions: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

-

Suzuki Coupling on Nitro-Arenes: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

Disclaimer: These protocols involve hazardous chemicals (Brominated nitro compounds, Palladium catalysts). All work must be performed in a fume hood with appropriate PPE. The nitro group poses a potential energetic hazard; avoid heating the dry solid.

Troubleshooting & Optimization

Removing dibromo impurities from 2-Bromo-6-methoxy-4-nitrophenol synthesis

Welcome to the technical support center for the synthesis of 2-Bromo-6-methoxy-4-nitrophenol. This guide is designed for researchers, chemists, and drug development professionals to address a critical challenge in this synthesis: the formation and subsequent removal of dibromo impurities. Here, we provide in-depth, field-proven troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.

I. Understanding the Challenge: The Formation of Dibromo Impurities

The synthesis of this compound via electrophilic aromatic substitution is a nuanced process. The starting material, typically 2-methoxy-4-nitrophenol, possesses a highly activated aromatic ring. The hydroxyl (-OH) and methoxy (-OCH3) groups are strong ortho, para-directing activators, significantly increasing the electron density of the benzene ring and making it highly susceptible to electrophilic attack.[1][2]

This high reactivity, while beneficial for the desired monobromination, can also be a liability. If reaction conditions are not meticulously controlled, over-bromination can occur, leading to the formation of the primary impurity of concern: 2,6-Dibromo-4-methoxy-4-nitrophenol .

The core of the problem lies in balancing reactivity to achieve high mono-selectivity. Factors such as the choice of brominating agent, solvent polarity, temperature, and reaction time all play a pivotal role in determining the ratio of the desired product to its dibrominated counterpart.[3][4]

II. Visualizing the Reaction Pathway

To better understand the process, the following diagram illustrates the intended synthetic route and the competing side reaction that leads to the dibromo impurity.

Caption: Synthetic pathway for this compound and impurity formation.

III. Frequently Asked Questions (FAQs)

Q1: What are the initial signs that my reaction has produced a significant amount of dibromo impurity?

A1: The most common initial indicator is a discrepancy in the physical properties of your crude product, such as a lower-than-expected melting point. Analytically, Thin-Layer Chromatography (TLC) is your first line of defense. The dibromo impurity is less polar than the desired monobromo product and will exhibit a higher Rf value. For definitive identification and quantification, techniques like HPLC, GC-MS, and NMR spectroscopy are essential.[5][6][7]

Q2: Can I prevent the formation of the dibromo impurity in the first place?

A2: While complete prevention is difficult due to the high activation of the ring, you can significantly minimize its formation. Key strategies include:

-

Stoichiometry: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents).

-

Temperature Control: Run the reaction at a lower temperature (e.g., 0-5 °C) to reduce the reaction rate and improve selectivity.

-

Solvent Choice: Using a less polar solvent can sometimes temper the reaction's vigor.[8][9] Acetic acid is a common choice.[10][11]

-

Slow Addition: Add the brominating agent dropwise over an extended period to maintain a low concentration at any given moment.

Q3: My NMR spectrum is complex. How can I distinguish the desired product from the dibromo impurity?

A3: In the ¹H NMR spectrum, the key difference lies in the aromatic region. The desired product, this compound, will show two distinct aromatic proton signals. The dibromo impurity, due to its symmetry, will show only one signal for its two equivalent aromatic protons.

IV. Troubleshooting Guide: Impurity Removal Protocols

If post-synthesis analysis confirms the presence of unacceptable levels of the dibromo impurity, purification is necessary. The choice of method depends on the impurity level and the scale of your synthesis.

Problem: Moderate to High Levels (>5%) of Dibromo Impurity Detected

The primary and most efficient method for removing the less polar dibromo impurity is selective recrystallization . This technique exploits the subtle differences in solubility between the desired product and the impurity in a carefully chosen solvent system.[12][13][14][15]

The goal is to find a solvent or solvent system where the desired monobromo product has high solubility in the hot solvent but low solubility when cold, while the dibromo impurity remains in the cold solvent (mother liquor).[13][16]

Step-by-Step Methodology:

-

Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexane). See the table below for guidance.

-

Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. A common starting point is an ethanol/water mixture.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Cooling & Crystallization: Allow the flask to cool slowly to room temperature. Do not disturb the flask to encourage the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the dissolved dibromo impurity.

-

Drying: Dry the crystals under vacuum to a constant weight.

-

Analysis: Analyze the purity of the recrystallized product and the mother liquor by TLC or HPLC to confirm the successful removal of the impurity.

Data Presentation: Solvent System Suitability

| Solvent System | Desired Product (Mono-bromo) Solubility | Dibromo Impurity Solubility | Recommendation |

| Ethanol/Water | High in hot, low in cold | Moderately soluble in cold | Excellent. The impurity tends to stay in the mother liquor. |

| Isopropanol | High in hot, moderate in cold | High in both hot and cold | Good. May require multiple recrystallizations. |

| Toluene/Hexane | Moderate in hot toluene | High in toluene/hexane mixture | Fair. Better for isolating the impurity if desired. |

Problem: Low Levels (<5%) of Impurity or Failure of Recrystallization

When recrystallization is ineffective or when very high purity is required, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase.[17]

Step-by-Step Methodology:

-

Stationary Phase: Pack a glass column with silica gel (standard grade, 230-400 mesh).

-

Mobile Phase (Eluent) Selection: The key is to find an eluent system that provides good separation (ΔRf > 0.2) on a TLC plate. A common starting point is a mixture of hexane and ethyl acetate. The less polar dibromo impurity will elute first.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.

-

Elution: Begin eluting the sample through the column, applying positive pressure (flash chromatography).

-

Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.

-

Combine & Evaporate: Combine the fractions containing the pure desired product and remove the solvent using a rotary evaporator.

-

Analysis: Confirm the purity of the final product via HPLC or NMR.

V. Purification Workflow Logic

The following diagram outlines the decision-making process for purifying your crude product.

Caption: Decision workflow for purification of this compound.

VI. References

-

High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society. [Link]

-

Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science. [Link]

-

High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. PMC. [Link]

-

HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. [Link]

-

The bromination kinetics of phenolic compounds in aqueous solution. ResearchGate. [Link]

-

How To: Purify by Crystallization. University of Rochester Department of Chemistry. [Link]

-

Electrophilic aromatic substitution. Wikipedia. [Link]

-

Selectivity in Nucleophilic Aromatic Substitution - multiple leaving groups. YouTube. [Link]

-

Ch24: Electrophilic Arom. Subs. of phenols. University of Calgary. [Link]

-

Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Course Hero. [Link]

-

Recrystallization (chemistry) | Chemistry | Research Starters. EBSCO. [Link]

-

Analytical Methods for Profiling Impurities in Pharmaceuticals. ScienceDirect. [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

-

Recrystallization Procedure. University of California, Davis. [Link]

-

Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. [Link]

-

2,6-dibromo-4-nitrophenol. Organic Syntheses. [Link]

-

Bromination phenol in Water and non-polar solvent. Physics Wallah. [Link]

-

Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

-

What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Quora. [Link]

-

Identification of Pharmaceutical Impurities. ResearchGate. [Link]

-

Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. [Link]

-

Impurity Profiling of Pharmaceutical Drugs By Various Methods. IOSR Journal. [Link]

-

A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]

-

Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. [Link]

-

Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. National Institutes of Health. [Link]

-

A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. [Link]

Sources

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. savemyexams.com [savemyexams.com]

- 3. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. wisdomlib.org [wisdomlib.org]

- 6. biotech-spain.com [biotech-spain.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]

- 9. youtube.com [youtube.com]

- 10. 2-Bromo-6-methyl-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. How To [chem.rochester.edu]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 15. mt.com [mt.com]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]

Technical Support Center: Regioselective Bromination of Guaiacol Derivatives

The following technical guide is structured as a Tier 3 Technical Support Knowledge Base for organic chemists. It prioritizes actionable troubleshooting, mechanistic insight, and validated protocols.[1]

Ticket Category: Small Molecule Synthesis / Electrophilic Aromatic Substitution (EAS) Status: Active Applicable Substrates: Guaiacol (2-methoxyphenol) and related o-alkoxyphenols.[1]

Diagnostic Workflow: Select Your Target

Before proceeding, identify your target isomer.[1] The interplay between the Hydroxyl (-OH) and Methoxy (-OMe) groups dictates the reaction path.

Figure 1: Decision tree for selecting reaction conditions based on the desired regioisomer.

Issue Resolution & Troubleshooting (FAQs)

Issue #1: "I am getting a mixture of mono- and di-brominated products."

Diagnosis: The phenol ring is highly activated.[2] Once the first bromine adds (weakly deactivating), the ring remains reactive enough for a second attack, especially if local concentrations of Br2 are high. Root Cause:

-

Reagent: Using elemental Bromine (

) is often too aggressive.[1] -

Stoichiometry: Slight excess of brominating agent (>1.05 eq).[1]

-

Temperature: Running at Room Temperature (RT) favors thermodynamic equilibration and over-reaction.[1]

Solution:

-

Switch to NBS (N-Bromosuccinimide): NBS provides a low, steady-state concentration of

or acts via a radical/ionic hybrid mechanism that is more selective.[1] -

Solvent Selection: Use Dichloromethane (DCM) or Acetonitrile (MeCN) .[1] Avoid protic solvents like Methanol, which can accelerate EAS via hydrogen bonding to the leaving bromide.

-

Slow Addition: Add the brominating agent dropwise over 1 hour at

to

Issue #2: "I need the 5-bromo isomer, but I only get 4-bromo."

Diagnosis: You are fighting the "Directing Group Hierarchy."

-

The Science: The -OH group is a stronger activator than the -OMe group. Therefore, the incoming electrophile (

) is directed para to the -OH (Position 4). -

The Fix: You must "mute" the -OH group.

Protocol Shift (The "Protection Switch"):

-

Protect: Convert Guaiacol to Guaiacol Acetate using Acetic Anhydride/Pyridine.[1] The Acetoxy group (-OAc) is a weaker activator than Methoxy (-OMe).[1]

-

React: Brominate the Guaiacol Acetate.[3] The -OMe group now wins the directing competition, sending the Bromine to its para position (Position 5).

-

Deprotect: Hydrolyze the ester (NaOH/MeOH) to recover the phenol.

Issue #3: "The reaction mixture turned into a black tar."

Diagnosis: Oxidative decomposition (Quinone formation) or acid-catalyzed polymerization.[1] Root Cause: The generation of HBr byproduct is causing the ether linkage to cleave (demethylation) or oxidizing the electron-rich phenol to an o-quinone. Solution:

-

Scavengers: Add a weak base like

or solid -

Reagent: Use TBATB (Tetrabutylammonium Tribromide) .[1] It is a solid, easy-to-handle reagent that often gives cleaner profiles than liquid bromine.[1]

Standard Operating Procedures (SOPs)

SOP A: Synthesis of 4-Bromoguaiacol (High Purity)

Target: Kinetic Product (Para to -OH)

Reagents:

-

Guaiacol (1.0 eq)[1]

-

N-Bromosuccinimide (NBS) (1.0 eq)[1]

-

Acetonitrile (MeCN) (0.1 M concentration)[1]

Procedure:

-

Dissolve Guaiacol in anhydrous MeCN in a round-bottom flask.

-

Cool the solution to

in an ice bath. -

Add NBS portion-wise over 30 minutes. Note: The solution may turn pale orange.

-

Stir at

for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2). -

Workup: Concentrate solvent. Redissolve residue in

, wash with water ( -

Dry over

and concentrate. -

Purification: Recrystallize from Hexane/DCM if necessary.

SOP B: Synthesis of 5-Bromoguaiacol (The "Switch" Method)

Target: Electronic Control Product (Para to -OMe)

Reagents:

-

Guaiacol Acetate (1.0 eq)[1]

-

Bromine (

) (1.05 eq)[1] -

Acetic Acid (AcOH) / Sodium Acetate (NaOAc) buffer[1]

Procedure:

-

Dissolve Guaiacol Acetate in Glacial Acetic Acid containing NaOAc (1.5 eq).

-

Add

dropwise at Room Temperature.[1] -

Stir for 4 hours. The major product will be 5-bromo-2-methoxyphenyl acetate .[1]

-

Pour into ice water; filter the solid precipitate.

-

Hydrolysis: Reflux the solid in MeOH/NaOH (2M) for 1 hour.

-

Acidify with HCl to pH 2 and extract with DCM.

-

Result: 5-Bromoguaiacol.[1]

Mechanistic Visualization

Understanding the Transition State is critical for optimizing selectivity.

Figure 2: Mechanistic pathway showing the kinetic preference for C4 substitution due to stronger -OH resonance stabilization.[1]

Comparative Data: Reagent Selection

| Reagent | Selectivity (Mono:Di) | Reaction Condition | Pros | Cons |

| Bromine ( | Moderate (85:[1]15) | DCM, | Cheap, Atom efficient | Highly reactive, fumes, difficult to control stoichiometry.[1] |

| NBS | High (98:[1]2) | MeCN, | Easy solid handling, slow release of | Succinimide byproduct must be removed.[1] |

| TBATB | Very High (>99:1) | DCM/MeOH, RT | "Green" reagent, stoichiometric precision | More expensive, higher molecular weight waste.[1] |

| Low | Aqueous | Eco-friendly (water byproduct) | Oxidative conditions can cause quinone formation.[1] |

References

-

Regioselectivity of NBS Bromination

-

Synthesis of 5-Bromoguaiacol (Blocking Strategy)

- Title: "5-Bromo-2-methoxyphenol synthesis via Acetyl

-

Source: ChemicalBook / Patent Data[1]

-

General Phenol Bromination Mechanisms

-

Green Bromination Methods (TBATB)

Sources

- 1. 5-Bromo-2-methoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 2. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 2-Bromo-6-methoxy-4-nitrophenol

Topic: Purification of 2-Bromo-6-methoxy-4-nitrophenol (CAS: 115929-59-4) Content Type: Technical Guide & Troubleshooting FAQ Audience: Medicinal Chemists, Process Development Scientists

Introduction: The Criticality of Purity

This compound is a highly functionalized aromatic scaffold often used as an intermediate in the synthesis of bioactive heterocycles and pharmaceutical APIs. Its purity is paramount; the presence of regioisomers (e.g., 2-bromo-4-methoxy-6-nitrophenol) or unreacted starting materials (2-methoxy-4-nitrophenol) can significantly skew Structure-Activity Relationship (SAR) data and interfere with subsequent metal-catalyzed cross-coupling reactions.

This guide provides an evidence-based approach to purifying this compound via recrystallization, addressing the specific physicochemical challenges posed by the nitro-guaiacol core.

Part 1: Solvent Selection Strategy

Q: What is the optimal solvent system for recrystallizing this compound?

Recommendation: Ethanol/Water (EtOH/H₂O) or Glacial Acetic Acid/Water (AcOH/H₂O) .

The Scientific Rationale:

-

Solubility Profile: The molecule contains a hydrophobic brominated benzene ring and hydrophilic nitro/hydroxyl groups. It exhibits high solubility in polar organic solvents (Ethanol, Acetone, Acetic Acid) and low solubility in water.[1]

-

Impurity Rejection:

-

Ethanol/Water:[2] Best for removing inorganic salts and trace polar byproducts.

-

Acetic Acid/Water:[2][3] Superior for removing unreacted starting material (2-methoxy-4-nitrophenol) and tarry oxidation byproducts common in nitration/bromination reactions. The acidic medium suppresses the ionization of the phenol, ensuring the compound remains in its neutral, crystallizable form.

-

Q: How do I determine the correct solvent ratio?

Do not rely on fixed ratios found in literature, as they depend on the impurity profile. Perform a Solubility Limit Test :

-

Dissolve 100 mg of crude solid in the minimum amount of boiling solvent (e.g., Ethanol).

-

Add hot water dropwise until persistent turbidity (cloudiness) appears.

-

Add just enough hot solvent to clear the solution.

-

Allow to cool.[2][4][5] If oiling out occurs, the water content is too high.

Part 2: Detailed Recrystallization Protocol

Method A: Ethanol/Water System (Standard Purification) Best for: Removal of trace isomers and mechanical impurities.

Method B: Acetic Acid System (For Tarry/Crude Material) Best for: Material directly from bromination reactions containing oxidation tars.

Workflow Diagram

Caption: Step-by-step recrystallization workflow for this compound using the Ethanol/Water system.

Part 3: Troubleshooting & FAQs

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: As the solution cools, the product forms oily droplets at the bottom of the flask instead of crystals. Cause:

-

Temperature Gap: The melting point of the solvated product is lower than the saturation temperature of the solvent mixture.

-

Impurity Depression: High impurity levels depress the melting point significantly.

-

Too Much Water: The product is precipitating too fast in a hydrophobic phase.

Corrective Action:

-

Re-heat the mixture until the oil dissolves.

-

Add a small amount of Ethanol (solvent) to increase solubility.

-

Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.

-

Slower Cooling: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature naturally over several hours. Do not use an ice bath immediately.

Issue 2: Persistent Coloration (Dark Red/Brown)

Symptom: The crystals are yellow, but the mother liquor is dark, or the crystals retain a brown hue. Cause: Oxidation byproducts (quinones) or polymerized phenols. Corrective Action:

-

Activated Charcoal: During the hot dissolution step, add activated carbon (1-2% by weight). Stir for 5-10 minutes, then perform a hot filtration through a Celite pad to remove the carbon before cooling.

-

Acid Wash: If using Ethanol, consider switching to the Acetic Acid protocol. The acidic environment helps protonate phenolic impurities, keeping them in solution while the target compound crystallizes.

Issue 3: Low Yield

Symptom: Very few crystals form even after cooling. Cause:

-

Too much solvent: The solution is not supersaturated.

-

Super-solubility: The nitro group interacts strongly with ethanol.

Corrective Action:

-

Concentrate: Evaporate 20-30% of the solvent volume on a rotary evaporator.

-

Increase Anti-solvent: Add more water cautiously until turbidity returns, then cool.

-

Second Crop: Collect the first crop of crystals. Return the mother liquor to the rotavap, reduce volume by half, and cool again to obtain a second (likely less pure) crop.

Part 4: Analytical Validation

Once isolated, the purity must be validated against known standards.

| Parameter | Expected Value | Notes |

| Appearance | Light yellow needles/powder | Dark orange/brown indicates oxidation. |

| Melting Point | 116–120 °C [1] | Sharp range (<2°C) indicates high purity. Broad range indicates wetness or isomers. |

| 1H NMR (DMSO-d6) | Distinct singlets/doublets | Look for impurity peaks near the methoxy region (~3.8 ppm) or aromatic region (7.0-8.0 ppm). |

| Solubility | Soluble in Acetone, DMSO | Insoluble in cold water. |

Expert Insight: In 1H NMR, the two aromatic protons in this compound are meta to each other. You should observe two doublets (or singlets if resolution is low) with a coupling constant (J) of ~2.5 Hz. If you see doublets with J ~9 Hz, you likely have the ortho isomer (2-bromo-4-methoxy-6-nitrophenol).

References

-

Organic Syntheses. (1940). 2,6-Dibromo-4-nitrophenol. Org. Synth. 20, 29. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76738, 2-Methoxy-4-nitrophenol. Retrieved from [Link]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.